Methyl 4-[[4-(4-acetylphenyl)piperazin-1-yl]methyl]benzoate
Overview
Description
Methyl 4-[[4-(4-acetylphenyl)piperazin-1-yl]methyl]benzoate is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[[4-(4-acetylphenyl)piperazin-1-yl]methyl]benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
Introduction of the Acetylphenyl Group: The acetylphenyl group can be introduced through a nucleophilic substitution reaction, where a suitable acetylphenyl halide reacts with the piperazine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[[4-(4-acetylphenyl)piperazin-1-yl]methyl]benzoate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form a carboxylic acid derivative under strong oxidizing conditions.
Reduction: The carbonyl group in the acetylphenyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of N-alkyl or N-acyl piperazine derivatives.
Scientific Research Applications
Methyl 4-[[4-(4-acetylphenyl)piperazin-1-yl]methyl]benzoate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those targeting central nervous system disorders.
Biological Studies: The compound is used in the study of receptor-ligand interactions, particularly in the development of ligands for serotonin and dopamine receptors.
Materials Science: It is used in the synthesis of polymers and advanced materials with specific electronic and mechanical properties.
Mechanism of Action
The mechanism of action of Methyl 4-[[4-(4-acetylphenyl)piperazin-1-yl]methyl]benzoate involves its interaction with specific molecular targets such as receptors and enzymes. The piperazine ring can mimic the structure of neurotransmitters, allowing the compound to bind to serotonin and dopamine receptors. This binding can modulate the activity of these receptors, leading to changes in neurotransmitter release and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate: Similar structure but with a methyl group instead of an acetyl group.
Methyl 4-[(4-phenylpiperazin-1-yl)methyl]benzoate: Similar structure but with a phenyl group instead of an acetyl group.
Uniqueness
Methyl 4-[[4-(4-acetylphenyl)piperazin-1-yl]methyl]benzoate is unique due to the presence of the acetylphenyl group, which can impart specific electronic and steric properties to the molecule. This can influence its binding affinity and selectivity towards specific biological targets, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
methyl 4-[[4-(4-acetylphenyl)piperazin-1-yl]methyl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-16(24)18-7-9-20(10-8-18)23-13-11-22(12-14-23)15-17-3-5-19(6-4-17)21(25)26-2/h3-10H,11-15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIDDGNGJZILVFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC3=CC=C(C=C3)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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